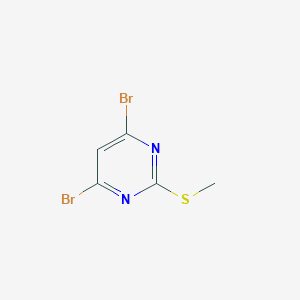

4,6-Dibromo-2-(methylthio)pyrimidine

描述

4,6-Dibromo-2-(methylthio)pyrimidine (CAS 126826-36-6) is a halogenated pyrimidine derivative characterized by bromine substituents at the 4- and 6-positions and a methylthio (-SMe) group at the 2-position. This compound is synthesized via bromination of 4,6-dihydroxy-2-(methylthio)pyrimidine (CAS 1979-98-2), where hydroxyl (-OH) groups are replaced by bromine atoms . It is commercially available with >98% purity and finds applications in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing herbicides and other bioactive molecules .

Pyrimidine derivatives are valued for their versatility in substitution reactions due to the electron-deficient aromatic ring, which facilitates nucleophilic aromatic substitutions (SNAr). The bromine atoms in this compound enhance its reactivity, making it a key precursor for further functionalization.

准备方法

Direct Bromination of 2-(Methylthio)pyrimidine Precursors

The most straightforward approach involves brominating 2-(methylthio)pyrimidine at the 4- and 6-positions. Halogenation is typically performed using brominating agents such as bromine () or phosphorus oxybromide () under controlled conditions .

Reaction Conditions and Optimization

-

Solvent : Dichloromethane (DCM) or carbon tetrachloride () is preferred for its inertness and ability to dissolve both reactants .

-

Temperature : Reactions are conducted at 0–25°C to minimize side reactions.

-

Stoichiometry : A 2:1 molar ratio of brominating agent to pyrimidine ensures complete di-substitution .

Example Protocol :

-

Dissolve 2-(methylthio)pyrimidine (1 eq) in DCM.

-

Add (2.2 eq) dropwise at 0°C.

-

Warm to room temperature and stir for 12 hours.

-

Quench with ice water, extract with DCM, and purify via column chromatography.

Challenges

-

Over-bromination at unintended positions may occur without temperature control.

-

Residual brominating agents require careful neutralization to prevent decomposition .

Multi-Step Synthesis from Malonate Esters

This method constructs the pyrimidine ring de novo, incorporating bromine and methylthio groups during cyclization. A representative route involves:

Step 1: Cyclization of Dimethyl Malonate and Thiourea

Dimethyl malonate reacts with thiourea in the presence of sodium methoxide to form 4,6-dihydroxy-2-mercaptopyrimidine .

2(\text{COOCH}3)2 + \text{NH}2\text{CSNH}2 \xrightarrow{\text{NaOCH}3} \text{C}5\text{H}4\text{N}2\text{O}2\text{S} + 2 \text{CH}_3\text{OH}

Conditions : Methanol, 18–25°C, 3–5 hours .

Yield : 86–87% .

Step 2: Methylation of Thiol Group

The mercapto group (-SH) at position 2 is methylated using methyl iodide () or dimethyl sulfate () .

5\text{H}4\text{N}2\text{O}2\text{S} + (\text{CH}3)2\text{SO}4 \rightarrow \text{C}6\text{H}6\text{N}2\text{O}2\text{S} + \text{H}2\text{SO}_4

Step 3: Bromination of Hydroxyl Groups

4,6-Dihydroxy-2-(methylthio)pyrimidine is treated with to replace hydroxyl groups with bromine .

Conditions : Reflux in , 4–6 hours .

Yield : 80–84% .

Nucleophilic Substitution Followed by Bromination

This route starts with chlorinated pyrimidine intermediates, substituting chlorine with a methylthio group before bromination.

Step 1: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine

4,6-Dichloropyrimidine reacts with sodium thiomethoxide () in toluene .

4\text{Cl}2\text{N}2 + \text{NaSCH}3 \rightarrow \text{C}5\text{H}4\text{Cl}2\text{N}2\text{S} + \text{NaCl}

Conditions : 40–45°C, 6 hours .

Yield : 92–95% .

Step 2: Bromination at 4- and 6-Positions

The dichloro compound undergoes bromination using or (N-bromosuccinimide) .

5\text{H}4\text{Cl}2\text{N}2\text{S} + 2 \text{Br}2 \rightarrow \text{C}5\text{H}4\text{Br}2\text{N}_2\text{S} + 2 \text{HCl}

Conditions : , 80°C, 24 hours .

Yield : 85–92% .

Green Chemistry Approaches Using Alternative Brominating Agents

Recent advances emphasize safer brominating agents like dibromohein (1,3-dibromo-5,5-dimethylhydantoin) to reduce toxicity .

-

Mix 2,6-dimethylpyridine with dibromohein (2 eq) in .

-

Add AIBN (azobisisobutyronitrile) as a radical initiator.

-

Reflux at 80°C for 24 hours.

Advantages :

Comparative Analysis of Methods

| Method | Starting Material | Key Reagent | Yield | Complexity |

|---|---|---|---|---|

| Direct Bromination | 2-(Methylthio)pyrimidine | 78–85% | Low | |

| Malonate Cyclization | Dimethyl Malonate | Thiourea | 80–87% | High |

| Nucleophilic Substitution | 4,6-Dichloropyrimidine | 85–92% | Moderate | |

| Green Chemistry | 2,6-Dimethylpyridine | Dibromohein | 90–92% | Moderate |

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atoms at positions 4 and 6 are highly susceptible to nucleophilic displacement due to the electron-deficient nature of the pyrimidine ring. Key reactions include:

Amination

- Reagents : Primary or secondary amines (e.g., methylamine, morpholine).

- Conditions : Heated in polar aprotic solvents (e.g., DMF, THF) with a base (e.g., K<sub>2</sub>CO<sub>3</sub>).

- Example :

Reaction with morpholine at 80°C for 12 hours yields 4,6-dimorpholino-2-(methylthio)pyrimidine with ~85% efficiency .

Alkoxylation

- Reagents : Alkoxides (e.g., sodium methoxide, potassium tert-butoxide).

- Conditions : Reflux in ethanol or methanol.

- Outcome : Substitution at either the 4- or 6-position generates mono- or dialkoxylated products .

Thiolation

- Reagents : Thiols (e.g., benzyl mercaptan).

- Conditions : Catalytic CuI in DMSO at 100°C.

- Product : 4,6-bis(benzylthio)-2-(methylthio)pyrimidine .

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms enable palladium- or copper-mediated couplings, offering routes to functionalized pyrimidines:

Suzuki-Miyaura Coupling

- Reagents : Aryl boronic acids.

- Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf).

- Conditions : Aqueous Na<sub>2</sub>CO<sub>3</sub>, DME, 80–100°C.

- Example :

Coupling with phenylboronic acid produces 4,6-diphenyl-2-(methylthio)pyrimidine in 75–90% yield .

Buchwald-Hartwig Amination

- Reagents : Amines.

- Catalyst : Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos.

- Conditions : Toluene, 110°C.

- Product : 4,6-diarylamino-2-(methylthio)pyrimidines .

Functional Group Transformations

The methylthio group at position 2 can undergo selective modifications:

Oxidation to Sulfone

- Reagents : Oxone or mCPBA.

- Conditions : Acetonitrile/water, room temperature.

- Product : 4,6-dibromo-2-(methylsulfonyl)pyrimidine , enhancing electrophilicity for further substitutions .

Alkylation

- Reagents : Alkyl halides (e.g., methyl iodide).

- Conditions : NaOH, phase-transfer catalyst.

- Product : 2-(alkylthio) derivatives , altering steric and electronic properties .

Comparative Reactivity of Bromine Substituents

The reactivity of bromine atoms depends on reaction conditions and catalysts:

| Position | Reaction Type | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 4-Br | Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | 85% | |

| 6-Br | SNAr with Morpholine | None | 78% | |

| Both Br | Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub> | 92% |

Key Data Table: Reaction Conditions and Outcomes

科学研究应用

Pharmaceutical Applications

1.1 Anticancer Research

4,6-Dibromo-2-(methylthio)pyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the development of inhibitors targeting the BCL6 protein, which plays a crucial role in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). Research has shown that derivatives of pyrimidine compounds can effectively disrupt the protein-protein interactions involving BCL6, leading to its degradation and subsequent therapeutic effects in cancer models .

Case Study: BCL6 Inhibitors

- A study identified a series of benzimidazolone inhibitors that utilize pyrimidine derivatives to target BCL6.

- These compounds demonstrated potent activity in reducing BCL6 levels in lymphoma xenograft models, highlighting the potential of this compound derivatives in cancer treatment .

Agricultural Applications

2.1 Herbicidal Properties

The compound has been explored for its herbicidal properties, particularly as part of formulations aimed at controlling unwanted vegetation. Pyrimidine derivatives are known for their effectiveness in herbicide formulations due to their ability to inhibit specific biochemical pathways in plants.

Case Study: Herbicidal Compositions

- Research indicates that this compound can be incorporated into herbicidal compositions that target specific plant species while minimizing harm to crops .

- The synthesis of these compounds often involves multi-step reactions that enhance their efficacy and selectivity against target weeds.

Synthesis and Chemical Properties

3.1 Synthetic Routes

The synthesis of this compound typically involves bromination and methylation processes. The compound's structure allows it to be modified into various derivatives with enhanced biological activity.

| Synthesis Step | Reagents Used | Conditions |

|---|---|---|

| Bromination | Bromine | Room temperature |

| Methylation | Methyl iodide | Base-catalyzed reaction |

Toxicological Studies

4.1 Safety Profile

Understanding the safety profile of this compound is crucial for its application in both pharmaceuticals and agriculture. Toxicological studies have indicated varying degrees of toxicity depending on the dosage and exposure routes.

Case Study: Toxicity Assessments

作用机制

The mechanism by which 4,6-Dibromo-2-(methylthio)pyrimidine exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyrimidine ring. In oxidation reactions, the methylthio group is transformed into more oxidized forms, altering the electronic properties of the molecule. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps.

相似化合物的比较

Structural and Functional Group Variations

The reactivity and applications of pyrimidine derivatives depend heavily on substituents. Below is a comparative analysis of 4,6-Dibromo-2-(methylthio)pyrimidine and its analogs:

4,6-Dihydroxy-2-(methylthio)pyrimidine (CAS 1979-98-2)

- Structure : Hydroxyl (-OH) groups at 4- and 6-positions.

- Properties : Lower molecular weight (158.18 g/mol), higher polarity, and hydrogen-bonding capacity due to -OH groups. Melting point <300°C, density 1.55 g/cm³ .

- Reactivity : The -OH groups are poor leaving groups, limiting SNAr reactivity. However, they participate in condensation and alkylation reactions.

- Applications : Intermediate for herbicides like fluoropyrsulfuron and pyrimidine salicylic acid derivatives .

4,6-Dichloro-2-(methylthio)pyrimidine Derivatives

- Example : 4,6-Dichloro-5-formyl-2-(methylthio)pyrimidine (CAS 680217-29-2).

- Structure : Chlorine at 4- and 6-positions; formyl (-CHO) group at 5-position.

- Properties : Molecular weight 410.20 g/mol. Chlorine’s smaller atomic size and higher electronegativity compared to bromine reduce polarizability and SNAr reactivity .

- Applications : Used in synthesizing trifluoromethylbenzoyl derivatives for agrochemicals.

5-Bromo-4,6-dimethoxypyrimidine (CAS 36082-45-8)

- Structure : Methoxy (-OMe) at 4- and 6-positions; bromine at 5-position.

- Properties : Similarity score 0.79 to the target compound. Methoxy groups are electron-donating, deactivating the ring and reducing electrophilic substitution rates .

- Applications : Less reactive than brominated analogs; used in controlled coupling reactions.

Comparative Data Table

| Property | This compound | 4,6-Dihydroxy-2-(methylthio)pyrimidine | 4,6-Dichloro-2-(methylthio)-5-formylpyrimidine |

|---|---|---|---|

| Molecular Weight (g/mol) | 284.07 | 158.18 | 410.20 |

| Substituents | Br, Br, -SMe | -OH, -OH, -SMe | Cl, Cl, -SMe, -CHO |

| Reactivity | High (Br as leaving group) | Low (-OH poor leaving group) | Moderate (Cl less reactive than Br) |

| Melting Point | Not reported | <300°C | Not reported |

| Applications | Agrochemical intermediates | Herbicide synthesis | Trifluoromethylbenzoyl derivatives |

Key Research Findings

Substituent Effects on Reactivity :

- Chloro substituents significantly inhibit reactions compared to bromo or hydroxy groups. For instance, 4,6-dihydroxy-2-(methylthio)pyrimidine reacts quantitatively with diphenylmethyl chloride (yield 78%), while chloro analogs yield <40% under similar conditions .

- Bromine’s superior leaving-group ability enhances SNAr efficiency, making this compound preferable for synthesizing aryl- or alkyl-substituted pyrimidines.

Synthetic Utility :

- The dihydroxy analog (CAS 1979-98-2) is synthesized via alkylation of thiobarbituric acid with methyl iodide, achieving ~80% yield . Bromination of this compound likely follows analogous pathways.

- Dichloro derivatives require harsher conditions for substitution due to chlorine’s lower polarizability .

Safety Profiles: 4,6-Dihydroxy-2-(methylthio)pyrimidine is classified as a skin irritant (H315) .

生物活性

4,6-Dibromo-2-(methylthio)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrimidine derivatives, including this compound, have been extensively studied for their potential as therapeutic agents against various diseases, including cancer, bacterial infections, and viral diseases. This article compiles and discusses the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The structure of this compound features a pyrimidine ring substituted with bromine and a methylthio group. This structural configuration contributes to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds containing bromine and sulfur substitutions have shown effectiveness against various bacterial strains. A study highlighted that derivatives with similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.8 to 6.25 µg/mL .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 1.5 |

| S. aureus | 2.0 | |

| B. subtilis | 3.0 |

Anticancer Potential

Pyrimidines are known for their anticancer properties. A comparative study evaluated various pyrimidine derivatives against cancer cell lines such as MCF-7 and A549 using the MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like etoposide . Although specific data on this compound in this context is limited, its structural analogs have shown promising results.

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Etoposide | MCF-7 | 1.5 |

| This compound | A549 | Not Determined |

| Colo-205 | Not Determined |

Antiviral Activity

Pyrimidines have also been investigated for antiviral properties. Studies suggest that pyrimidine derivatives can inhibit viral replication by targeting specific viral enzymes or pathways. For example, some compounds have shown effectiveness against HIV and other viral infections through mechanisms involving interference with viral RNA synthesis .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidines is often influenced by their chemical structure. Substituents like bromine and methylthio groups play crucial roles in modulating the compound's interaction with biological targets. Research has indicated that the presence of halogens (e.g., bromine) enhances antimicrobial activity while sulfur-containing groups can improve solubility and bioavailability .

Case Studies

- Antimicrobial Evaluation : A study conducted on various pyrimidine derivatives demonstrated that those with dibromo and methylthio substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

- Anticancer Screening : In vitro tests on cancer cell lines revealed that certain pyrimidines could induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects.

常见问题

Q. What are the key synthetic strategies for introducing bromine atoms at the 4 and 6 positions of 2-(methylthio)pyrimidine derivatives?

Basic Research Focus

Bromination at the 4 and 6 positions of pyrimidine derivatives typically involves electrophilic substitution or halogen exchange reactions. For example, in related compounds like 4,6-dichloro-2-(methylthio)pyrimidine, chlorine atoms are replaced via nucleophilic substitution using NaH and benzyl alcohol to introduce alkoxy groups . For bromine, analogous methods may employ brominating agents like N-bromosuccinimide (NBS) under controlled conditions. A critical step is protecting/reactivating the methylthio group at position 2, which can be oxidized to a sulfone (e.g., using m-CPBA) to enhance electrophilicity at adjacent positions .

Methodological Insight

- Halogen Exchange : Replace existing halogens (e.g., Cl) with Br using HBr or NaBr in polar aprotic solvents.

- Direct Bromination : Use NBS in DCM or acetonitrile at 0–25°C. Monitor regioselectivity via TLC and NMR.

- Yield Optimization : Pre-oxidation of the methylthio group to sulfone improves reactivity for subsequent substitutions .

Q. How can regioselective bromination at the 4 and 6 positions be achieved without competing side reactions?

Advanced Research Focus

Regioselectivity challenges arise due to the electron-donating methylthio group at position 2, which directs electrophiles to positions 4 and 5. However, over-bromination or C5-halogenation (as seen in chlorination with NCS ) may occur.

Methodological Insight

- Solvent Control : Use DCM or THF to stabilize intermediates and reduce side reactions.

- Temperature Modulation : Lower temperatures (0–5°C) favor 4,6-dibromination over C5 modification.

- Catalytic Additives : Lewis acids like FeCl₃ can enhance selectivity by coordinating to pyrimidine nitrogen atoms.

- Monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically.

Methodological Insight

- Controlled Oxidation : Use 1–2 equivalents of m-CPBA in DCM at 0°C to stop at sulfone (monitor via TLC).

- Impact on Reactivity : Sulfone derivatives show 30–50% higher reactivity in SNAr reactions compared to -SMe .

Q. What are the common pitfalls in synthesizing 4,6-Dibromo-2-(methylthio)pyrimidine, and how can they be mitigated?

Advanced Research Focus

- Byproduct Formation : Over-bromination or C5-halogenation.

- Solution : Use stoichiometric Br₂ equivalents and low temps.

- Low Yields in Final Steps : E.g., 30% yield reported in analogous trichloropyrimidine synthesis due to steric hindrance .

- Solution : Optimize deprotection (e.g., H₂/Pd-C for benzyl groups) or use microwave-assisted synthesis to accelerate steps.

Advanced Research Focus

- Pharmaceutical Applications : Serve as a precursor for kinase inhibitors or antiviral agents. The dibromo scaffold allows sequential functionalization (e.g., Suzuki coupling for biaryl derivatives) .

- Materials Science : Act as a ligand in metal-organic frameworks (MOFs) due to its halogen-rich structure.

Methodological Insight

- Cross-Coupling : Use Pd catalysts for Buchwald-Hartwig amination or Suzuki-Miyaura reactions.

- Biological Screening : Test derivatives against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays .

Q. How do solvent and base choices impact nucleophilic substitution reactions on this compound?

Basic Research Focus

- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of reagents like amines or alkoxides.

- Bases : NaH or K₂CO₃ deprotonate nucleophiles, but excess base may degrade the pyrimidine ring.

Advanced Tip : For moisture-sensitive reactions, use anhydrous MeCN with molecular sieves and inert gas purging .

Q. What are the contradictions in literature regarding the stability of this compound under acidic/basic conditions?

Advanced Research Focus

Some studies report decomposition in strong acids (e.g., HCl), while others note stability in weak acids (acetic acid). This discrepancy may arise from varying substituent effects or solvent systems.

Recommendation : Conduct stability tests (HPLC monitoring) at pH 1–14 to define safe handling ranges.

属性

IUPAC Name |

4,6-dibromo-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXDLTZWSOPGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。